4-((2,5-Dimethylphenyl)thio)butan-2-one
Description
4-((2,5-Dimethylphenyl)thio)butan-2-one is a sulfur-containing ketone derivative characterized by a butan-2-one backbone substituted at the 4-position with a thioether-linked 2,5-dimethylphenyl group. Its molecular structure (C₁₂H₁₆OS) features a ketone at position 2, a thioether bridge, and an aromatic ring with methyl substituents at the 2- and 5-positions.
Key properties inferred from structural analogs:
- Lipophilicity: The 2,5-dimethylphenyl group enhances hydrophobicity compared to unsubstituted phenyl analogs.
- Reactivity: The ketone enables nucleophilic additions (e.g., Grignard reactions), while the thioether may undergo oxidation to sulfoxides/sulfones or alkylation.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-9-4-5-10(2)12(8-9)14-7-6-11(3)13/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LZNIOTLYHHUSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethylphenyl)thio)butan-2-one typically involves the reaction of 2,5-dimethylthiophenol with 4-chlorobutan-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the butanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes selective oxidation to form sulfoxides or sulfones (Table 1). This reactivity is critical for modifying the compound’s electronic properties and biological activity.
| Oxidizing Agent | Product | Conditions | Key Observations |
|---|---|---|---|
| H₂O₂ | Sulfoxide derivative | Room temperature, acidic medium | Partial oxidation with regioselectivity |
| mCPBA | Sulfone derivative | Dichloromethane, 0–5°C | Complete oxidation observed in 6–8 hours |
The sulfoxide/sulfone ratio depends on reaction stoichiometry and temperature. For instance, excess mCPBA at low temperatures favors sulfone formation.
Nucleophilic Substitution
The sulfur atom in the thioether acts as a nucleophile, enabling alkylation or arylation (Table 2).
| Electrophile | Product | Catalyst/Base | Yield |
|---|---|---|---|
| Methyl iodide (CH₃I) | S-Methylated derivative | K₂CO₃, DMF, 60°C | 78% |
| Benzyl bromide (C₆H₅CH₂Br) | S-Benzyl derivative | NaH, THF, reflux | 65% |
Alkylation occurs preferentially at sulfur due to its high nucleophilicity compared to the ketone oxygen .
Cyclization Reactions
Under acidic or thermal conditions, the compound undergoes intramolecular cyclization to form heterocyclic systems (Table 3).
| Conditions | Product | Mechanistic Pathway |
|---|---|---|
| H₂SO₄, 80°C | Thiochromane derivative | Friedel-Crafts-type alkylation |
| PPA (polyphosphoric acid), 120°C | Fused bicyclic thioether-ketone | Electrophilic aromatic substitution |
Cyclization exploits the electron-rich dimethylphenyl ring for electrophilic attack, forming six-membered rings with high regioselectivity .
Condensation Reactions
The ketone group participates in condensation with nitrogen nucleophiles (Table 4).
| Reagent | Product | Catalyst | Application |
|---|---|---|---|
| Hydrazine (NH₂NH₂) | Hydrazone derivative | AcOH, ethanol, reflux | Precursor for heterocycle synthesis |
| Aniline (C₆H₅NH₂) | Schiff base | TiCl₄, CH₂Cl₂, rt | Ligand design for metal complexes |
Hydrazones derived from this compound show utility as intermediates in pyrazole and triazole synthesis .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl-thioether moiety (Table 5).
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-thioether hybrid | 72% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated thioether derivative | 68% |
These reactions highlight the compound’s versatility in constructing complex architectures for pharmaceutical applications .
Radical-Mediated Reactions
The C-S bond undergoes homolytic cleavage under UV light or radical initiators (Table 6).
| Initiation Method | Radical Trap | Product | Selectivity |
|---|---|---|---|
| AIBN, 70°C | TEMPO | TEMPO-adducted disulfide | High for sulfur-centered radicals |
| UV light (254 nm) | CCl₄ | Chlorinated thioether derivatives | Moderate |
Radical pathways are less explored but offer routes to asymmetric disulfides and functionalized ketones.
Comparative Reactivity with Analogues
The 2,5-dimethyl substitution on the phenyl ring enhances steric shielding, reducing electrophilic aromatic substitution rates compared to unsubstituted analogues. Computational studies suggest the methyl groups increase the HOMO energy of the thioether sulfur by 0.3 eV, enhancing its nucleophilicity .
Scientific Research Applications
4-((2,5-Dimethylphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethylphenyl)thio)butan-2-one involves its interaction with specific molecular targets. The thioether linkage and carbonyl group can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Aromatic Substitution Variations
Table 1: Impact of Aromatic Substituents on Physical Properties
| Compound | Molecular Formula | Melting Point (°C) | logP | Key Features |
|---|---|---|---|---|
| 4-(Phenylthio)butan-2-one | C₁₀H₁₂OS | 45–48 | 2.1 | Unsubstituted phenyl; lower lipophilicity |
| 4-((2,5-Dimethylphenyl)thio)butan-2-one | C₁₂H₁₆OS | 62–65 (est.) | 3.2 | Enhanced steric bulk, higher melting point |
| 4-((Naphthalen-1-yl)thio)butan-2-one | C₁₄H₁₂OS | 88–91 | 4.0 | Extended aromatic system; increased π-stacking |
Discussion :
- Naphthyl analogs exhibit higher melting points due to stronger intermolecular π-π interactions, but their synthesis may require harsher conditions (e.g., elevated temperatures for Friedel-Crafts reactions).
Chain Length and Ketone Position Variations
Table 2: Effect of Carbon Chain and Ketone Position
| Compound | Ketone Position | Chain Length | Reactivity with NaBH₄ | Solubility in H₂O (g/L) |
|---|---|---|---|---|
| 4-((2,5-Dimethylphenyl)thio)butan-2-one | 2 | 4-carbon | Moderate | <0.1 |
| 3-((Phenylthio)pentan-2-one | 2 | 5-carbon | Slower | <0.05 |
| 5-((Tolylthio)pentan-3-one | 3 | 5-carbon | Low | <0.01 |
Discussion :
- Shorter chains (e.g., butanone vs. pentanone) generally improve solubility in polar aprotic solvents (e.g., acetone or DMF) due to reduced hydrophobic surface area.
- Ketone position affects steric accessibility: 2-ketones are more reactive toward reducing agents like NaBH₄ than 3-ketones due to proximity to the thioether group.
Thioether vs. Ether Analogs
Table 3: Thioether vs. Oxygen-Based Ethers
| Compound | X (S/O) | C-X Bond Length (Å) | Oxidation Susceptibility | NMR δ (ppm, CH₃ groups) |
|---|---|---|---|---|
| 4-((2,5-Dimethylphenyl)thio)butan-2-one | S | 1.81 | High (→ sulfoxide) | 2.3 (s, 6H) |
| 4-((2,5-Dimethylphenoxy)butan-2-one | O | 1.43 | Low | 2.2 (s, 6H) |
Discussion :
- Thioethers exhibit longer bond lengths and greater nucleophilicity than ethers, making them prone to oxidation (e.g., with H₂O₂) to sulfoxides .
- In NMR, methyl groups on the aromatic ring in thioethers show slight downfield shifts compared to ethers due to sulfur’s electron-withdrawing inductive effect.
Biological Activity
4-((2,5-Dimethylphenyl)thio)butan-2-one is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
4-((2,5-Dimethylphenyl)thio)butan-2-one is characterized by a thioether linkage and a ketone functional group. Its structure allows for various interactions with biological molecules, which can lead to significant biological effects.
The biological activity of 4-((2,5-Dimethylphenyl)thio)butan-2-one is primarily attributed to its ability to interact with specific molecular targets in biological systems. The thioether group can form covalent bonds with nucleophilic sites on enzymes and receptors, potentially modulating their activity. Additionally, the presence of the dimethylphenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Anticancer Activity
Research indicates that compounds similar to 4-((2,5-Dimethylphenyl)thio)butan-2-one exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence the anticancer activity of related compounds .
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | < 10 | Bcl-2 |
| Compound B | Anticancer | < 15 | A-431 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown promising results against various bacterial strains. The SAR studies indicate that electron-withdrawing groups enhance antimicrobial potency. For example, thiazole derivatives have demonstrated effective inhibition against Plasmodium falciparum, suggesting potential applications in antimalarial therapies .
| Microorganism | Inhibition Rate (%) | Compound |
|---|---|---|
| E. coli | 70 | 4a |
| S. aureus | 65 | 4b |
Case Studies
- Antitumor Agents : A study synthesized several thiazole derivatives based on the structure of 4-((2,5-Dimethylphenyl)thio)butan-2-one. These compounds were tested for their ability to induce apoptosis in cancer cell lines, showing significant cytotoxicity at low concentrations .
- Antimalarial Activity : Another investigation focused on thiazole analogs derived from this compound framework demonstrated effective inhibition of Plasmodium falciparum, with SAR indicating that specific substitutions on the phenyl ring were crucial for enhancing bioactivity .
Q & A
Q. What synthetic methodologies are recommended for 4-((2,5-Dimethylphenyl)thio)butan-2-one, and how can reaction yields be optimized?
The compound can be synthesized via nucleophilic substitution, where 2,5-dimethylbenzenethiol reacts with 4-chlorobutan-2-one under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Catalytic approaches, such as TiO₂-mediated dehydration for analogous γ-keto thioethers, suggest optimizing solvent polarity and temperature to improve yields. Parallel purification via column chromatography (hexane:ethyl acetate) ensures product isolation .
Q. Which spectroscopic techniques are critical for characterizing 4-((2,5-Dimethylphenyl)thio)butan-2-one?
Key methods include:
Q. What safety protocols should be followed during handling?
Adopt IFRA guidelines for structurally similar ketones: use PPE (nitrile gloves, goggles), work in fume hoods, and avoid skin contact. Stability studies recommend storage under nitrogen at ≤4°C to prevent oxidation. Toxicity screening should include Ames tests and acute dermal exposure assays per RIFM standards .
Advanced Research Questions
Q. How does the thioether group influence the compound’s reactivity compared to its oxygen analog?
The thioether’s lower electronegativity increases electron density at the β-carbon, enhancing nucleophilic substitution rates. Computational studies (DFT/B3LYP) comparing Mulliken charges and LUMO energies between thioether and ether analogs can quantify electronic effects. Experimental validation via kinetic studies (e.g., SN2 reactions with NaCN) under controlled conditions is advised .
Q. How can contradictions in oxidative stability data be resolved?
Discrepancies may arise from trace metal impurities or variable pH. Conduct accelerated degradation tests with H₂O₂ (0.1–5% v/v) at 25–40°C, monitoring via LC-MS. Include chelators (EDTA) to suppress metal-catalyzed oxidation. Comparative studies under inert vs. aerobic conditions clarify degradation pathways .
Q. What computational models predict the compound’s physicochemical properties?
- LogP : DFT-derived atomic charges combined with COSMO-RS solvation models.
- Solubility : Molecular dynamics simulations in water/ethanol mixtures.
- Thermal Stability : DSC and TGA data validate MD-predicted decomposition thresholds. Cross-validate with experimental HPLC logP and melting point analyses .
Methodological Guidance
- Experimental Design : For synthetic optimization, use a Taguchi matrix to vary solvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N), and temperature.
- Data Analysis : Apply multivariate regression to correlate reaction conditions with yield/purity.
- Contradiction Resolution : Use principal component analysis (PCA) to identify outlier variables in stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
